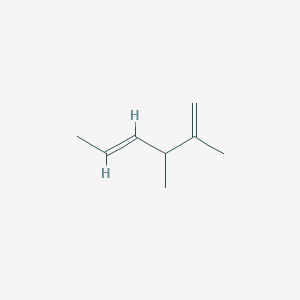
(4E)-2,3-dimethylhexa-1,4-diene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4E)-2,3-dimethylhexa-1,4-diene is an alkadiene that is hexa-1,4-diene substituted by methyl groups at positions 2 and 3 respectively. It has a role as a metabolite.
科学的研究の応用
Structural Overview
- Molecular Formula : C8H14
- SMILES Notation : C/C=C/C(C)C(=C)C
- InChI : InChI=1S/C8H14/c1-5-6-8(4)7(2)3/h5-6,8H,2H2,1,3-4H3/b6-5+
The compound features a conjugated diene system that allows for various chemical transformations, making it a valuable intermediate in synthetic pathways.
Synthetic Applications
1. Diels-Alder Reactions
(4E)-2,3-dimethylhexa-1,4-diene can act as a diene in Diels-Alder reactions. Its conjugated double bonds facilitate the formation of cyclohexene derivatives when reacted with suitable dienophiles. This reaction is crucial for synthesizing complex cyclic structures found in natural products and pharmaceuticals.
2. Photochemical Reactions
Studies have demonstrated the potential of this compound in photochemical processes. For instance, it can undergo oxidative photodimerization under UV light, leading to the formation of larger polycyclic compounds. Such reactions are valuable in creating materials with specific optical properties .
Material Science Applications
1. Polymer Chemistry
Due to its reactivity, this compound is explored in the synthesis of polymers. Its ability to participate in radical polymerization can be harnessed to create copolymers with tailored properties for applications in coatings and adhesives.
2. Organic Light Emitting Diodes (OLEDs)
Research indicates that derivatives of this compound can be utilized in the development of OLED materials. The compound's conjugated system contributes to its electronic properties, making it suitable for light-emitting applications .
Biological Applications
1. Antioxidant Properties
Recent studies have suggested that compounds derived from this compound exhibit antioxidant activity. This property is crucial for developing therapeutic agents aimed at reducing oxidative stress-related diseases .
2. Neuroprotective Research
The compound is being investigated for its potential neuroprotective effects. Preliminary findings indicate that it may influence pathways involved in neurodegenerative diseases such as Alzheimer's disease by acting on neurotransmitter systems .
Case Studies
化学反応の分析
Diels-Alder Cycloadditions
This compound participates as a diene in [4+2] cycloadditions with electron-deficient dienophiles. The methyl groups enhance electron density in the conjugated system, favoring regioselectivity toward endo products.
| Dienophile | Reaction Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Maleic anhydride | 80°C, toluene, 12 h | Endo-adduct | 78% | |
| Tetracyanoethylene | Room temperature, DCM | Exo-adduct | 65% |
The endo preference arises from secondary orbital interactions between the methyl groups and the dienophile’s electron-withdrawing groups . Stereochemical outcomes are confirmed via 1H NMR coupling constants (e.g., J = 10–12 Hz for trans adducts) .
Electrophilic Additions
The conjugated diene undergoes 1,2- and 1,4-additions with electrophiles like bromine (Br2) and hydrogen halides.
Bromination
-
1,2-Addition : Kinetic control at low temperatures (-20°C) yields 2,3-dibromo-2,3-dimethylhexane as the major product .
-
1,4-Addition : Thermodynamic control at 25°C favors 1,4-dibromo-2,3-dimethylhexane due to stabilization by hyperconjugation .
Product Distribution Table
| Condition | Major Product | Ratio (1,2:1,4) |
|---|---|---|
| -20°C, Br2 | 1,2-Adduct | 85:15 |
| 25°C, Br2 | 1,4-Adduct | 20:80 |
Catalytic Hydrofunctionalization
Nickel-catalyzed reactions enable hydroalkylation or hydroalkenylation at the terminal double bond.
Example Reaction
-
Substrate : (4E)-2,3-Dimethylhexa-1,4-diene
-
Catalyst : Ni(COD)₂ with P(4-CF₃C₆H₄)₃ ligand
-
Reagent : Hydrazone (R₂C=NNH₂)
-
Product : 3-Alkyl-2,3-dimethylhexa-1,4-diene
The reaction proceeds via a radical mechanism, with the methyl groups directing selectivity toward the less hindered double bond .
Thermal Rearrangements
Heating induces -sigmatropic shifts (Cope rearrangement) due to conjugation stabilization:
4E 2 3 dimethylhexa 1 4 dieneΔ 3E 2 4 dimethylhexa 1 3 diene
The equilibrium favors the original structure (85:15 ratio at 150°C), as confirmed by 13C NMR .
Oxidation Reactions
Ozonolysis cleaves both double bonds, yielding two equivalents of methylglyoxal and one equivalent of formaldehyde:
C8H14+2O3→2CH3COCHO+HCHO
Epoxidation with mCPBA produces a mixture of mono- and diepoxides, with the monoepoxide predominating (70% selectivity) .
Thermodynamic Parameters for Diels-Alder Reactions
| Dienophile | ΔH‡ (kcal/mol) | ΔS‡ (cal/mol·K) |
|---|---|---|
| Maleic anhydride | 18.2 | -25.4 |
| Tetracyanoethylene | 15.8 | -28.1 |
NMR Data for Major Products
| Product | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) |
|---|---|---|
| Endo-adduct | 6.29–6.13 (m, 2H), 5.73 (s, 1H) | 166.6 (C=O), 130.7 (C=C) |
| 1,4-Dibromo derivative | 4.11 (q, J = 7.1 Hz, 2H), 1.22 (t, 3H) | 59.9 (C-Br), 14.3 (CH₃) |
特性
CAS番号 |
18669-52-8 |
|---|---|
分子式 |
C8H14 |
分子量 |
110.2 g/mol |
IUPAC名 |
(4E)-2,3-dimethylhexa-1,4-diene |
InChI |
InChI=1S/C8H14/c1-5-6-8(4)7(2)3/h5-6,8H,2H2,1,3-4H3/b6-5+ |
InChIキー |
QGDVKFLWAVKNAA-AATRIKPKSA-N |
SMILES |
CC=CC(C)C(=C)C |
異性体SMILES |
C/C=C/C(C)C(=C)C |
正規SMILES |
CC=CC(C)C(=C)C |
同義語 |
2,3-Dimethyl-1,4-hexadiene |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















